

Independent Verification of MethADP Trisodium: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *MethADP trisodium*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **MethADP trisodium**'s performance against other P2Y1 receptor agonists, supported by experimental data from independent studies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation and application of this selective P2Y1 agonist.

MethADP trisodium, scientifically known as (N)-methanocarpa-2MeSADP or MRS2365, is a highly potent and selective agonist for the P2Y1 purinergic receptor.^{[1][2][3][4]} Its selectivity makes it a valuable tool for dissecting the specific roles of the P2Y1 receptor in various physiological processes, most notably platelet activation and thrombosis.^[1] This guide consolidates findings from multiple independent studies to provide a comprehensive overview of its performance characteristics in comparison to other relevant compounds.

Data Presentation: Comparative Agonist Potency

The following tables summarize the quantitative data on the potency of **MethADP trisodium** (MRS2365) and other P2Y1 receptor agonists. The data is primarily presented as EC50 values, which represent the concentration of an agonist that gives half-maximal response.

Agonist	Receptor Specificity	EC50 (nM) at human P2Y1	Reference(s)
MethADP trisodium (MRS2365)	P2Y1 Selective	0.4 - 1.2	[1] [2] [3] [4]
2-MeSADP	P2Y1, P2Y12, P2Y13	Sub-nanomolar to low nanomolar	[1]
ADP (endogenous agonist)	P2Y1, P2Y12, P2Y13	~3 (human)	[5]
ATP	P2Y1, P2Y2, P2Y11	1500 (human)	[5]
2-(Hexylthio)AMP	P2Y1	59 (turkey)	[5]

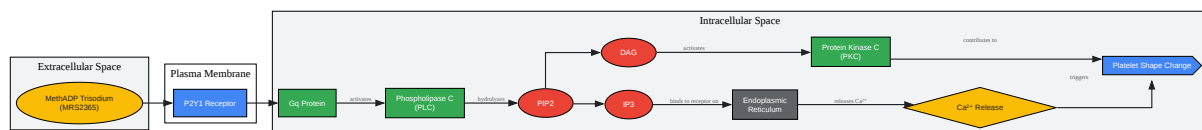
Table 1: Comparative Potency of P2Y1 Receptor Agonists. This table highlights the high potency and selectivity of **MethADP trisodium** (MRS2365) for the human P2Y1 receptor compared to the endogenous agonist ADP and other synthetic analogs.

Agonist	Effect on Platelet Aggregation	Signaling Pathway Bias	Reference(s)
MethADP trisodium (MRS2365)	Induces shape change but not sustained aggregation alone	Biased towards Gq pathway	[1]
2-MeSADP	Induces sustained aggregation	Activates both Gq (P2Y1) and Gi (P2Y12) pathways	[1]
ADP	Induces sustained aggregation	Activates both Gq (P2Y1) and Gi (P2Y12) pathways	[6]
Ap3A, NAD ⁺ , ADP-ribose, Up4A	Do not induce aggregation, but mediate chemotaxis	Biased towards non-canonical RhoA/Rac1 pathways	[6]

Table 2: Functional Comparison of P2Y1 Receptor Agonists on Human Platelets. This table illustrates the functional differences between various P2Y1 agonists, demonstrating the unique ability of **MethADP trisodium** to selectively activate the P2Y1 receptor and induce platelet shape change without causing full aggregation, a hallmark of its selectivity.

Mandatory Visualizations

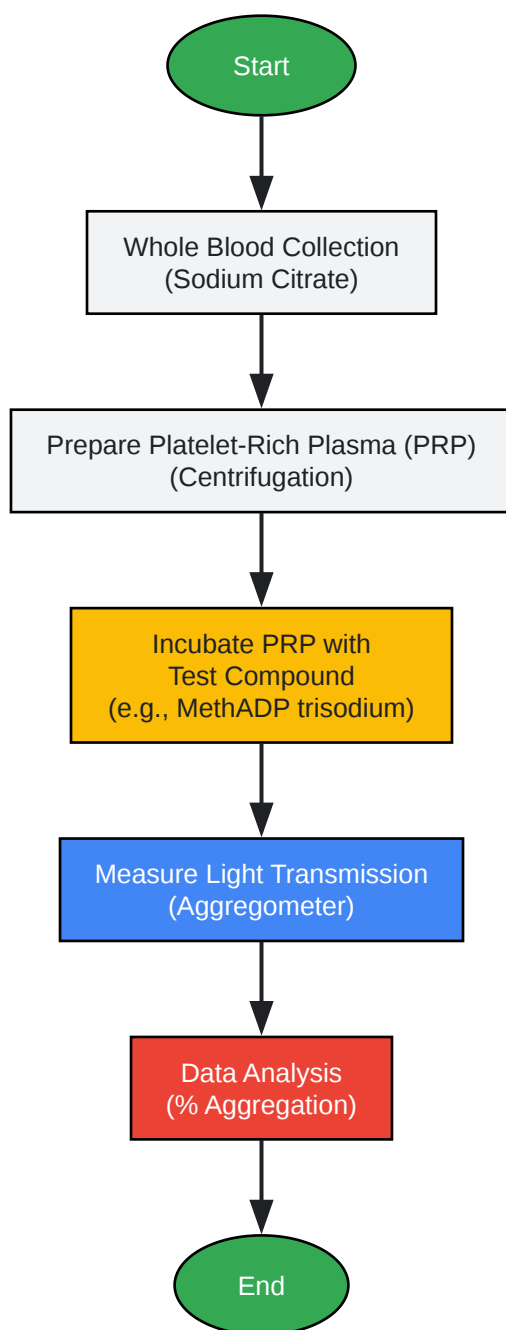
P2Y1 Receptor Signaling Pathway



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Caption: P2Y1 Receptor Gq Signaling Pathway.

Experimental Workflow for Platelet Aggregation Assay



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Caption: Platelet Aggregation Assay Workflow.

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Assay

This protocol is a synthesized representation from established methodologies for studying the effects of P2Y1 receptor agonists on platelet function.

1. Preparation of Platelet-Rich Plasma (PRP):

- Collect whole human blood into tubes containing 3.8% sodium citrate as an anticoagulant.
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
- Carefully collect the supernatant PRP.

2. Platelet Count Standardization:

- Determine the platelet count in the PRP using a hematology analyzer.
- Adjust the platelet count to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

3. Aggregation Measurement:

- Pre-warm the PRP samples to 37°C.
- Add the desired concentration of the test agonist (e.g., **MethADP trisodium**, ADP) to the PRP in an aggregometer cuvette with a magnetic stir bar.
- Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
- The extent of aggregation is typically quantified as the maximum percentage change in light transmission, with 100% being the light transmission through a PPP blank.

4. Data Analysis:

- Generate dose-response curves by plotting the percentage of platelet aggregation against different concentrations of the agonist.

- Calculate the EC50 value for each agonist to determine its potency.

This guide provides a foundational understanding of **MethADP trisodium** (MRS2365) in the context of P2Y1 receptor activation. The presented data and protocols, sourced from independent research, confirm its utility as a potent and selective tool for investigating P2Y1-mediated signaling pathways. Researchers are encouraged to consult the cited literature for more detailed information and specific experimental conditions.

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